Tert-butyl[(4-iodophenyl)methoxy]dimethylsilane
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Overview
Description
Tert-butyl[(4-iodophenyl)methoxy]dimethylsilane: is a chemical compound with the molecular formula C13H21IOSi and a molecular weight of 348.3 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(4-iodophenyl)methoxy]dimethylsilane typically involves the reaction of 4-iodophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is purified using industrial-scale techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(4-iodophenyl)methoxy]dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized products.
Reduction Reactions: The iodine atom can be reduced to form the corresponding phenylmethoxy compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include such as or . The reactions are typically carried out in polar aprotic solvents like (DMF) or (DMSO).
Oxidation Reactions: Reagents such as or are used under acidic conditions.
Reduction Reactions: Reducing agents like or are used in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted phenylmethoxy compounds.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include the corresponding phenylmethoxy compound without the iodine atom.
Scientific Research Applications
Tert-butyl[(4-iodophenyl)methoxy]dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl[(4-iodophenyl)methoxy]dimethylsilane involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the silyl ether group. The iodine atom can act as a leaving group in substitution reactions, while the silyl ether group can protect the phenol group during synthesis .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl[(4-bromophenyl)methoxy]dimethylsilane
- tert-Butyl[(4-chlorophenyl)methoxy]dimethylsilane
- tert-Butyl[(4-fluorophenyl)methoxy]dimethylsilane
Uniqueness
Tert-butyl[(4-iodophenyl)methoxy]dimethylsilane is unique due to the presence of the iodine atom, which makes it more reactive in substitution reactions compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower bond dissociation energy facilitate its removal and replacement by other nucleophiles .
Properties
IUPAC Name |
tert-butyl-[(4-iodophenyl)methoxy]-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21IOSi/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h6-9H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJACHJOGIDAXCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21IOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147283-96-3 |
Source
|
Record name | tert-butyl[(4-iodophenyl)methoxy]dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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